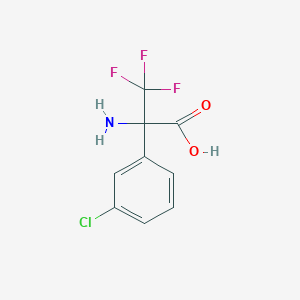

2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid

Vue d'ensemble

Description

“2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid” is a derivative of Glycine . Glycine derivatives are known to be beneficial as ergogenic dietary substances . They influence the secretion of anabolic hormones, supply fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Molecular Structure Analysis

The molecular structure of “this compound” can be deduced from its name. It contains an amino group (-NH2), a 3-chlorophenyl group attached to the second carbon atom, and three fluorine atoms attached to the third carbon atom. The molecular weight is 185.61, and the molecular formula is C8H8ClNO2 .Applications De Recherche Scientifique

Synthesis and Structural Studies

The study by Şahin et al. (2014) focuses on the synthesis, spectroscopic, and structural analysis of compounds closely related to 2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid, demonstrating the importance of such chemicals in understanding molecular interactions and frameworks, particularly in the context of hydrogen bonding and ring structure formation (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).

Analytical Methodologies

The work by Abe et al. (1996) on the rapid analysis of amino acid enantiomers through chiral-phase capillary gas chromatography illustrates the utility of derivatives of this compound in separating enantiomeric pairs of amino acids, highlighting the compound's role in advancing analytical chemistry techniques (Abe, Fujimoto, Nishiyama, Terada, & Nakahara, 1996).

Direct Synthesis of Amides

Lanigan et al. (2013) demonstrate an effective method for the direct amidation of carboxylic acids with amines using B(OCH2CF3)3, where derivatives of this compound can be used, illustrating its potential in simplifying synthetic procedures for amide formation (Lanigan, Starkov, & Sheppard, 2013).

Acid-Catalysed Cyclization

Schneider and Pook (1986) explore the acid-catalysed cyclization of compounds bearing resemblance to this compound, leading to the formation of various cyclic structures, which underscores the relevance of such chemicals in studying reaction mechanisms and synthetic pathways (Schneider & Pook, 1986).

Condensation Reactions

Sosnovskikh's (1998) research on the condensation of nitriles from polyhalogenated carboxylic acids presents another aspect of the utility of this compound derivatives in organic synthesis, particularly in the creation of chromanones and the exploration of reaction mechanisms involving enamines (Sosnovskikh, 1998).

Mécanisme D'action

Target of Action

It is a derivative of glycine , a simple amino acid that acts as a neurotransmitter in the central nervous system, particularly in the spinal cord, brainstem, and retina .

Mode of Action

As a glycine derivative , it may interact with glycine receptors or other targets in the body. Glycine acts as an inhibitory neurotransmitter in the central nervous system, especially in the spinal cord . It may also influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Biochemical Pathways

Given its relation to glycine , it may be involved in the glycine-serine-threonine metabolism pathway or the glycine, serine and threonine metabolism pathway .

Pharmacokinetics

As a glycine derivative , its bioavailability may be influenced by factors such as its absorption in the gastrointestinal tract, distribution throughout the body, metabolism in the liver, and excretion through the kidneys .

Result of Action

As a glycine derivative , it may have effects on neurotransmission, hormone secretion, and muscle function .

Propriétés

IUPAC Name |

2-amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO2/c10-6-3-1-2-5(4-6)8(14,7(15)16)9(11,12)13/h1-4H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMBOQZZSHPESJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C(=O)O)(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl[(3,4,5-trifluorophenyl)methyl]amine](/img/structure/B1529349.png)

![Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine](/img/structure/B1529354.png)

![[3-(3,5-Dimethoxyphenoxy)phenyl]methanamine](/img/structure/B1529364.png)

![2-{4-[(2-Cyanopyridin-4-yl)oxy]phenyl}acetic acid](/img/structure/B1529366.png)

![1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1529368.png)

![(2R)-2-[(5-bromopyridin-2-yl)formamido]propanoic acid](/img/structure/B1529370.png)